3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride
Overview
Description
“3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride” is a chemical compound with the molecular weight of 255.23 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Antimicrobial Applications
A series of bis-hybrid heterocycle compounds comprising both piperidine and thiohydantoin nuclei, synthesized through the treatment of respective thiosemicarbazones with chloroethyl acetate and anhydrous sodium acetate, displayed potent antimicrobial activities against a range of clinically isolated microbial organisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). This research highlights the potential of piperidine derivatives as scaffolds for developing new antibacterial and antifungal agents.
Anticancer Applications
Compounds containing the piperidine pharmacophore, specifically 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, were synthesized and evaluated for their anti-cancer potential. Some of these compounds demonstrated significant growth inhibition across various hematological cancer cell lines and promoted the mRNA expression of apoptosis-inducing genes. Molecular docking analyses supported their potential as therapeutic candidates (Ramalingam et al., 2022).
Corrosion Inhibition Applications
Piperidine derivatives were studied for their corrosion inhibition properties on iron, highlighting the use of quantum chemical calculations and molecular dynamics simulations to predict the adsorption and inhibition efficiencies. These studies reveal the potential application of piperidine derivatives in corrosion prevention, important for industrial applications (Kaya et al., 2016).
Inhibition of Macrophage Activation
A novel piperidine compound, DTCM-glutarimide, demonstrated inhibitory effects on LPS-induced NO production in macrophages, presenting a new avenue for anti-inflammatory drug development. This compound inhibited the nuclear translocation of c-Jun and c-Fos, indicating its potential as a therapeutic agent for inflammatory diseases (Takeiri et al., 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with a variety of biological targets .
Mode of Action
Piperidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on “3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Piperidine derivatives, in general, can have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJUXVUTCZQZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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